molecular formula C9H9NO2 B032457 N-(3-acetylphenyl)formamide CAS No. 72801-78-6

N-(3-acetylphenyl)formamide

Cat. No.: B032457
CAS No.: 72801-78-6
M. Wt: 163.17 g/mol
InChI Key: WOUIHWHNWKWHPT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(3-acetylphenyl)formamide can be achieved through various methods. One efficient method involves the reaction of aromatic amines with ethyl orthoformate in the presence of a solid acid catalyst such as sulfonated rice husk ash . This method is advantageous due to its mild reaction conditions and high yields. Another method involves the N-formylation of aromatic amines using formic acid under solvent-free conditions . Industrial production methods often utilize similar catalytic processes to ensure high efficiency and yield.

Chemical Reactions Analysis

N-(3-acetylphenyl)formamide undergoes several types of chemical reactions, including:

    N-formylation:

    Substitution Reactions: The compound can undergo substitution reactions where the acetyl group or the formamide group is replaced by other functional groups. These reactions typically require specific reagents and conditions depending on the desired product.

    Oxidation and Reduction: this compound can be oxidized or reduced to form different derivatives. These reactions often involve the use of oxidizing or reducing agents under controlled conditions.

Comparison with Similar Compounds

N-(3-acetylphenyl)formamide can be compared with other similar compounds such as:

  • N-(3-acetylphenyl)formimidic acid
  • N-(3-acetylphenyl)formohydrazide

These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific formamide group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIHWHNWKWHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399520
Record name N-(3-acetylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72801-78-6
Record name N-(3-acetylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-ACETYLFORMANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 25 ml portion of acetic anhydride was cooled at 0° C. in an ice bath. A 12.5 ml portion of formic acid was added, the mixture was heated at 50° C. for 15 minutes then cooled to 0° C., giving 9.69 g of crude mixed formicacetic anhydride. This anhydride was reacted with 13.52 g of m-aminoacetophenone, 14.21 g of diisopropylethylamine and 800 ml of dichloromethane as described in Example 1, giving 13.27 g of N-(3-acetylphenyl)formamide, mp 100°-102° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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